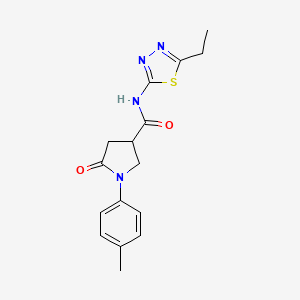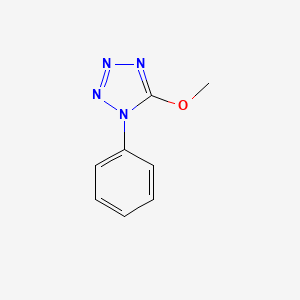![molecular formula C20H22N2O3 B5572373 [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B5572373.png)
[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound [1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid is 338.16304257 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown promising antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds have demonstrated potent biofilm inhibition activities, with compound 5e displaying exceptional inhibitory activity against MRSA and VRE bacterial strains. The study underscores the potential of piperazine-linked compounds in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Crystallography and Coordination Polymers
The reaction of aminophosphinic acid with metal chlorides has yielded isostructural compounds featuring 1,4-bis{[hydroxy(phenyl)phosphoryl]methyl}piperazine-1,4-diium with cadmium and cobalt analogs. This research contributes to the understanding of the structural chemistry of piperazine derivatives and their coordination polymers, offering insights into their potential applications in material science and catalysis (Du & Wang, 2013).
Ferroelectric Properties and Data Storage
A novel 3D coordination polymer based on a piperazine derivative has exhibited ferroelectric properties with significant electric hysteresis loop, suggesting its utility in high-density data storage applications. This compound demonstrates a remnant polarization and a coercive field indicative of its potential in electronic devices and memory storage technologies (Ahmad et al., 2014).
Synthesis and Chemical Reactivity
The synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been explored, highlighting efficient methods for creating compounds with potential pharmacological applications. This research provides a foundation for the development of new therapeutic agents leveraging the chemical reactivity of piperazine derivatives (Bhat et al., 2018).
Sulfomethylation and Derivative Formation
The sulfomethylation of piperazine and polyazamacrocycles has opened new routes to the synthesis of mixed-side-chain macrocyclic chelates. This process facilitates the creation of diverse functionalized derivatives, expanding the toolkit for chemical synthesis and potential medical imaging applications (van Westrenen & Sherry, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1,4-bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)21-11-12-22(17-9-5-15(2)6-10-17)20(25)18(21)13-19(23)24/h3-10,18H,11-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUIVFOUVNJWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C(=O)C2CC(=O)O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone](/img/structure/B5572290.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)
![6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one](/img/structure/B5572300.png)
![3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B5572316.png)

![5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B5572322.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone](/img/structure/B5572342.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B5572381.png)
![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)
